N'-Hydroxy-2-methylthiolane-2-carboximidamide

Description

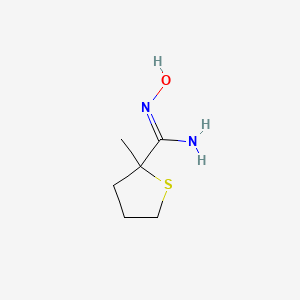

N'-Hydroxy-2-methylthiolane-2-carboximidamide (CAS: 1868633-76-4) is a carboximidamide derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methyl group at the 2-position. Its molecular formula is C₆H₁₂N₂OS, with a molecular weight of 160.24 g/mol. The compound features a hydroxylamine (-NHOH) functional group attached to the carboximidamide moiety, which is common in this class of molecules.

This compound is commercially available through two suppliers, as noted in supplier databases .

Properties

Molecular Formula |

C6H12N2OS |

|---|---|

Molecular Weight |

160.24 g/mol |

IUPAC Name |

N'-hydroxy-2-methylthiolane-2-carboximidamide |

InChI |

InChI=1S/C6H12N2OS/c1-6(5(7)8-9)3-2-4-10-6/h9H,2-4H2,1H3,(H2,7,8) |

InChI Key |

PECLSGJTKYPHBO-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(CCCS1)/C(=N/O)/N |

Canonical SMILES |

CC1(CCCS1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-methylthiolane-2-carboximidamide typically involves the reaction of 2-methylthiolane-2-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the hydroxy group. The reaction mixture is usually heated to a moderate temperature to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of N’-Hydroxy-2-methylthiolane-2-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-methylthiolane-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide moiety can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products Formed

Oxidation: Oxo derivatives of the compound.

Reduction: Amines and related derivatives.

Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

N’-Hydroxy-2-methylthiolane-2-carboximidamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-methylthiolane-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy group and the carboximidamide moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation.

Comparison with Similar Compounds

The following analysis compares N'-Hydroxy-2-methylthiolane-2-carboximidamide with structurally related N'-hydroxy carboximidamides, focusing on substituent effects, commercial availability, and inferred physicochemical properties.

Structural and Substituent Variations

Table 1: Key Structural Features and Commercial Data

Key Observations:

Thiolane vs. Linear/Aliphatic Chains: The thiolane ring in the target compound introduces steric and electronic effects distinct from linear chains (e.g., N'-Hydroxy-2-Methylpropanimidamide). Sulfur’s polarizability may enhance lipophilicity and influence hydrogen bonding compared to oxygen or nitrogen analogs.

Aromatic vs. Non-Aromatic Sulfur: N'-Hydroxy-2-(2-thienyl)ethanimidamide contains a thienyl group (aromatic sulfur), which may confer π-π stacking interactions absent in the non-aromatic thiolane derivative. This could impact biological activity or crystallinity .

Cyclopropane Analogs :

- N'-Hydroxy-2,2-dimethylcyclopropane-1-carboximidamide features a strained cyclopropane ring, which may increase reactivity in ring-opening reactions compared to the more stable five-membered thiolane .

Commercial and Supplier Landscape

The commercial availability of these compounds varies significantly:

- N'-Hydroxy-2-Methylpropanimidamide has 16 suppliers, suggesting broader industrial or research applications .

- The target compound (2 suppliers) and cyclopropane analog (2 suppliers) are less accessible, possibly due to niche applications or synthesis challenges.

- Thienyl and methoxy derivatives occupy intermediate positions, with 1–5 suppliers each .

Inferred Physicochemical Properties

- Lipophilicity : The thiolane ring’s sulfur atom may increase logP compared to oxygenated analogs but reduce it relative to aromatic thienyl derivatives.

- Solubility : Methoxy and hydroxylamine groups could enhance aqueous solubility, whereas aromatic and aliphatic substituents may favor organic solvents.

- Stability : Cyclopropane derivatives are likely less stable under acidic/basic conditions due to ring strain, whereas thiolanes may exhibit moderate stability.

Biological Activity

N'-Hydroxy-2-methylthiolane-2-carboximidamide is a compound of interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including cytotoxicity, anti-inflammatory properties, and its role in drug discovery.

- Chemical Formula : C5H10N2OS

- Molecular Weight : 146.21 g/mol

- CAS Number : 2760620

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. These studies have focused on its effects on cellular processes, including cytotoxicity against cancer cells, anti-inflammatory effects, and potential therapeutic applications.

Cytotoxicity

Cytotoxicity assays are crucial for assessing the potential of compounds as therapeutic agents. This compound has shown varying degrees of cytotoxicity in different cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15 | Significant cytotoxicity |

| MCF-7 (breast cancer) | 20 | Moderate cytotoxicity |

| A549 (lung cancer) | 30 | Low cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against specific cancer types.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. In a study assessing its impact on inflammatory markers, the compound was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the modulation of signaling pathways related to inflammation and apoptosis. Studies suggest that it may interact with key enzymes involved in these pathways, potentially leading to reduced inflammation and enhanced apoptosis in cancer cells.

Case Studies

- In Vitro Study on Cancer Cells : A study published in Frontiers in Pharmacology evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response with significant cell death observed at higher concentrations .

- Inflammation Model : In another study, researchers assessed the compound's ability to reduce inflammation in an animal model of arthritis. The results showed a marked decrease in swelling and pain behaviors, correlating with reduced levels of inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.